molecular formula C26H40O3 B159646 Prasterone enanthate CAS No. 23983-43-9

Prasterone enanthate

Katalognummer: B159646
CAS-Nummer: 23983-43-9
Molekulargewicht: 400.6 g/mol
InChI-Schlüssel: HHENOUDBWKNPAB-BNCSLUSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prasterone enantate, also known as dehydroepiandrosterone enantate, is a synthetic androgen, estrogen, and neurosteroid medication. It is used as a component of menopausal hormone therapy to treat menopausal symptoms in women. Prasterone enantate is a steroid ester and a long-lasting prodrug of prasterone (dehydroepiandrosterone) in the body .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Prasteron-Enantat wird durch Veresterung von Prasteron (Dehydroepiandrosteron) mit Önanthsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Esterprodukt zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Prasteron-Enantat großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen und ein hochreines Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prasteron-Enantat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Overview
Prasterone enanthate is primarily utilized in hormone replacement therapy (HRT) for individuals experiencing adrenal insufficiency or age-related hormonal declines. It is often administered in conjunction with estradiol valerate to enhance therapeutic outcomes for menopausal symptoms.

Mechanism of Action
Upon intramuscular injection, this compound is hydrolyzed to release prasterone and enanthic acid. The pharmacokinetics reveal that prasterone levels peak within 1 to 4 days post-injection and return to baseline approximately 18 days later, with an elimination half-life of about 9 days . This dual activity allows prasterone to act on both androgen and estrogen receptors, influencing various physiological processes such as muscle growth, fat distribution, and sexual function.

Clinical Trials and Efficacy

Vaginal Atrophy and Genitourinary Syndrome of Menopause (GSM)
this compound has been studied extensively for its effects on vaginal atrophy associated with menopause. Clinical trials have demonstrated significant improvements in vaginal cell maturation and pH levels among postmenopausal women treated with intravaginal DHEA formulations .

  • Key Findings from Clinical Trials:
    • In the ERC-238 trial, the prasterone group showed a mean decrease of 41.51% in parabasal cells compared to a decrease of only 11.98% in the placebo group (P < 0.001) .
    • Similar results were observed in the ERC-231 trial, where the prasterone group exhibited a 47.40% reduction in parabasal cells versus a mere 1.62% change in the placebo cohort (P < 0.0001) .

These findings suggest that local administration of prasterone effectively reverses symptoms of vaginal atrophy without significant systemic hormonal changes.

Potential Benefits Beyond HRT

Psychotropic Effects
Research indicates that this compound may offer psychotropic benefits, potentially improving mood and well-being among menopausal women . This effect is attributed to its action as a neurosteroid, which can influence mood regulation and cognitive function.

Muscle Mass and Strength
There is ongoing research into the role of this compound in enhancing muscle mass and strength in older adults. Some studies suggest that it may help counteract age-related muscle loss by promoting anabolic effects without the masculinizing side effects typically associated with androgen therapies .

Summary of Applications

Application AreaDescriptionEvidence Level
Hormone Replacement TherapyUsed in conjunction with estradiol valerate for menopausal symptomsHigh
Vaginal Atrophy TreatmentSignificant improvement in vaginal cell maturation and pH levelsHigh
Psychotropic BenefitsPotential mood enhancement due to neurosteroid propertiesModerate
Muscle Mass and Strength EnhancementInvestigated for promoting muscle growth in older adultsEmerging

Wirkmechanismus

Prasterone enantate acts as a prohormone of androgens and estrogens. It is metabolized in the body to prasterone, which is then converted to active androgens and estrogens. These hormones bind to their respective receptors, the androgen and estrogen receptors, to exert their biological effects. Prasterone enantate also has neurosteroid activity, influencing brain function and mood .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Prasterone enantate is unique in its dual role as both an androgen and estrogen prohormone, making it particularly useful in hormone replacement therapy for menopausal women. Its long-lasting action and neurosteroid activity further distinguish it from other similar compounds .

Biologische Aktivität

Prasterone enanthate, a synthetic derivative of dehydroepiandrosterone (DHEA), is primarily utilized in hormone replacement therapy. Its biological activity is significant due to its conversion into prasterone, which acts as an agonist for both androgen and estrogen receptors. This dual activity influences various physiological processes, including muscle growth, fat distribution, sexual function, and cognitive function.

Pharmacokinetics

Upon intramuscular injection, this compound is hydrolyzed into prasterone and heptanoic acid (enanthic acid). The pharmacokinetics indicate that prasterone levels peak within 1 to 4 days post-injection and return to baseline approximately 18 days later, with an elimination half-life of about 9 days .

Parameter Value
Peak Plasma Concentration9 ng/mL (1-4 days post-injection)
Elimination Half-Life~9 days
Time to Baseline Levels~18 days

This compound is metabolized into active androgens and estrogens in various tissues. This conversion allows it to exert effects on:

  • Muscle Growth : Enhances protein synthesis and muscle mass.
  • Fat Distribution : Influences body fat composition.
  • Sexual Function : Improves libido and sexual performance.
  • Cognitive Function : Acts as a neurosteroid, potentially improving mood and cognitive abilities .

Clinical Applications

This compound has been extensively studied for its therapeutic effects in various conditions:

Hormone Replacement Therapy

This compound is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or age-related declines in hormone levels. It is often combined with estradiol valerate for enhanced effects in menopausal women .

Case Studies and Clinical Trials

  • Vaginal Atrophy Treatment :
    • A phase III clinical trial involving 216 postmenopausal women demonstrated that intravaginal administration of DHEA significantly improved symptoms of vaginal atrophy, including a decrease in vaginal pH and an increase in superficial cells .
    • Results showed a 45.9% decrease in parabasal cells and a significant improvement in vaginal health indices.
  • Genitourinary Syndrome of Menopause (GSM) :
    • A study on 32 postmenopausal women with GSM indicated that daily intravaginal administration of 6.5 mg prasterone improved urinary symptoms significantly (p < 0.001) and enhanced quality of life measures .
    • Participants reported improvements in both mental and physical health domains.
  • Urinary Tract Infection Prophylaxis :
    • A retrospective cohort study suggested that prasterone may reduce the prevalence of urinary tract infections among postmenopausal women, particularly those on aromatase inhibitors .
    • The study found a UTI prevalence of 6.58% among prasterone-treated women compared to 12.3% among untreated women (p < 0.0001).

Side Effects

While this compound is generally well-tolerated, potential side effects may include symptoms of masculinization in women, such as increased hair growth and voice changes . Monitoring for these effects is crucial during treatment.

Eigenschaften

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENOUDBWKNPAB-BNCSLUSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946833
Record name Dehydroepiandrosterone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23983-43-9
Record name Dehydroepiandrosterone enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23983-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroepiandrosterone enanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prasterone enantate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dehydroepiandrosterone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-hydroxyandrost-5-en-17-one heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASTERONE ENANTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prasterone enanthate
Reactant of Route 2
Reactant of Route 2
Prasterone enanthate
Reactant of Route 3
Reactant of Route 3
Prasterone enanthate
Reactant of Route 4
Reactant of Route 4
Prasterone enanthate
Reactant of Route 5
Reactant of Route 5
Prasterone enanthate
Reactant of Route 6
Prasterone enanthate
Customer
Q & A

Q1: How effective is Dehydroepiandrosterone enanthate in treating menopausal symptoms?

A1: Studies show that Dehydroepiandrosterone enanthate, when combined with estradiol valerate (as in Gynodian-Depot), can be a suitable treatment option for alleviating menopausal symptoms in women. [] This is likely due to the release of estradiol from estradiol valerate and the subsequent effects of both estradiol and DHEA.

Q2: What is the duration of action of Dehydroepiandrosterone enanthate after intramuscular administration?

A2: Research indicates that after an intramuscular injection of Dehydroepiandrosterone enanthate (as part of Gynodian-Depot), the depot effect can last for approximately 18 days. [] This long-lasting effect is attributed to the slow release of the active compound, DHEA, from the enanthate ester.

Q3: What are the metabolic pathways of Dehydroepiandrosterone enanthate?

A3: Dehydroepiandrosterone enanthate is first hydrolyzed into DHEA and enanthic acid. DHEA is further metabolized into various androgens, including androstenedione and testosterone, and estrogens, primarily estrone and estradiol. [, ] The specific metabolic pathways and the extent of conversion can vary based on individual factors.

Q4: What analytical methods are used to quantify Dehydroepiandrosterone enanthate and its metabolites?

A4: Several analytical techniques can be employed to quantify Dehydroepiandrosterone enanthate and its metabolites in biological samples. One method utilizes thin-layer chromatography for analyzing Dehydroepiandrosterone enanthate and estradiol valerate in both pharmaceutical preparations and blood samples. [] Additionally, radioimmunoassays offer a sensitive approach to measure plasma concentrations of DHEA and estradiol following Dehydroepiandrosterone enanthate administration. []

Q5: Can Dehydroepiandrosterone enanthate be used in the treatment of psoriasis?

A5: Several studies have explored the potential therapeutic benefits of Dehydroepiandrosterone enanthate in managing psoriasis. Research suggests that both intramuscular depot applications of 300 mg weekly [] and other treatment regimens using Dehydroepiandrosterone enanthate might have beneficial effects on psoriasis symptoms. [, ]

Q6: What is the structural characterization of Dehydroepiandrosterone enanthate?

A6: Dehydroepiandrosterone enanthate is synthesized by reacting DHEA with heptanoyl chloride. [] This reaction yields the enanthate ester of DHEA. While the provided abstracts lack specific spectroscopic data, structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How does the structure of Dehydroepiandrosterone enanthate relate to its activity?

A7: The esterification of DHEA with heptanoic acid to form Dehydroepiandrosterone enanthate impacts its pharmacokinetic properties. [] Specifically, this modification enhances its lipophilicity, leading to a longer duration of action compared to unmodified DHEA. Understanding the structure-activity relationship is crucial for optimizing DHEA derivatives for desired therapeutic outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.